N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine (5’-O-TBDMS-Bz-dA) is a nucleoside derivative that is commonly used in the field of nucleic acid chemistry. This compound is known for its protective and modification effects, making it a valuable tool in the synthesis and study of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 5’-hydroxyl group, while the benzoyl (Bz) group is used to protect the amino group at the N6 position. The reaction conditions often involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and benzoyl chloride (Bz-Cl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and Bz protective groups under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the 2’-deoxyadenosine moiety.
Oxidation and Reduction Reactions: Modifications at the nucleobase or sugar moiety.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for TBDMS removal; ammonium hydroxide for Bz removal.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Potassium permanganate or other oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free nucleoside, while substitution reactions can introduce various functional groups at the nucleoside .
Scientific Research Applications
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleic acids.
Biology: In the study of nucleic acid interactions and functions.
Medicine: As a precursor for the development of nucleoside analogs with potential therapeutic applications.
Industry: In the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine involves its incorporation into nucleic acids during synthesis. The protective groups (TBDMS and Bz) prevent unwanted reactions at the hydroxyl and amino groups, allowing for selective modifications. Once incorporated, the protective groups can be removed to yield the desired nucleic acid product .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-N6-benzoyl-2’-deoxyadenosine (5’-O-DMTr-Bz-dA): Similar protective groups but different protecting group at the 5’-position.
5’-O-tert-Butyldimethylsilyl-N6-acetyl-2’-deoxyadenosine (5’-O-TBDMS-Ac-dA): Similar protecting group at the 5’-position but different protecting group at the N6 position.
Uniqueness
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is unique due to its combination of protective groups, which provide stability and selectivity during nucleic acid synthesis. This makes it particularly useful for the synthesis of complex nucleic acid structures .
Properties
CAS No. |
51549-39-4 |
---|---|
Molecular Formula |
C23H31N5O4Si |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 |
InChI Key |
BJZZQJFYKQPUGO-RCCFBDPRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.